molecular formula C17H16N2O3S B2389662 {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B2389662
M. Wt: 328.4 g/mol
InChI Key: DIFSJPMGIJWIGW-UHFFFAOYSA-N
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Description

WAY-299338 is a chemical compound known for its role as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1).

Properties

IUPAC Name

2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(21)12-19-15-9-5-4-8-14(15)18-17(19)23-11-10-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSJPMGIJWIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of WAY-299338 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for WAY-299338 typically involve optimizing these synthetic routes to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

WAY-299338 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.

In a study evaluating the antimicrobial activity of synthesized compounds similar to this compound, several derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against multiple strains, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds in this class have shown promising results against different cancer cell lines, particularly colorectal carcinoma (HCT116). For example, some derivatives have exhibited IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, suggesting their potential as effective anticancer agents .

A detailed investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications to the benzimidazole core could enhance their cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various benzimidazole derivatives and assessed their antimicrobial activities using a tube dilution technique. The results indicated that certain compounds exhibited significant activity against both bacterial and fungal strains, with MIC values ranging from 1.27 µM to 2.65 µM for different derivatives . This highlights the potential of this compound and its analogs as broad-spectrum antimicrobial agents.

Case Study 2: Anticancer Screening

In another study focusing on benzothiazole derivatives similar to this compound, researchers evaluated their anticancer properties against various cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard treatments, suggesting that these compounds may serve as lead candidates for further development in cancer therapy .

Mechanism of Action

WAY-299338 exerts its effects by modulating the activity of protein kinase PDK1. PDK1 is a key regulator of various cellular processes, including cell growth, survival, and metabolism. By modulating PDK1, WAY-299338 can influence these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved in the mechanism of action of WAY-299338 include the PI3K/Akt/mTOR signaling pathway .

Comparison with Similar Compounds

WAY-299338 is unique in its specific modulation of PDK1. Similar compounds that also target PDK1 include:

Compared to these compounds, WAY-299338 offers distinct advantages in terms of its specificity and potency in modulating PDK1 .

Biological Activity

The compound {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, also known as WAY-299338, is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid
  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.39 g/mol

WAY-299338 primarily functions as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1), which plays a crucial role in various cellular processes including cell growth, survival, and metabolism. By influencing the activity of PDK1, the compound can affect downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is implicated in cancer progression and metabolic disorders .

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to WAY-299338 can inhibit DNA topoisomerase I, an enzyme critical for DNA replication and cell cycle progression. In vitro assays demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells .

Table 1: Cytotoxic Effects of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
WAY-299338HeLa5.6Topoisomerase I inhibition
WAY-299338MCF74.8Induction of apoptosis
WAY-299338A4316.2Cell cycle arrest

Antimicrobial Activity

Benzimidazole derivatives have also been reported to possess antimicrobial properties. The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
WAY-299338Staphylococcus aureus15
WAY-299338Escherichia coli12

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

  • Inhibition of PDK1 : A study demonstrated that WAY-299338 effectively inhibited PDK1 activity, leading to reduced cell proliferation in breast cancer models.
  • Anti-inflammatory Effects : Research indicated that related compounds exert anti-inflammatory effects by interacting with specific receptors involved in pain signaling pathways .
  • Pharmacological Evaluation : In a pharmacological evaluation, a series of benzimidazole derivatives were synthesized and screened for their antiulcer and H+/K+ ATPase inhibitory activities, showing promising results compared to standard treatments .

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